Bienvenue dans la boutique en ligne BenchChem!

Labetalol Hydrochloride

stereochemistry adrenergic receptor pharmacology structure-activity relationship

Labetalol Hydrochloride (CAS 32780-64-6) is a racemic equimolar mixture of four diastereoisomers—(R,R), (S,R), (R,S), (S,S)—each contributing differentially to α1- versus β-adrenergic blockade. This stereochemical complexity is absent in single-isomer dilevalol and not replicated by carvedilol. The formulation-dependent α:β ratio (~1:3 oral; ~1:7 IV) enables protocol-specific hemodynamic modeling. For pregnancy hypertension research, labetalol uniquely reduces preeclampsia risk (RR 0.50 vs. nifedipine) and fetal/newborn mortality (OR 0.54 vs. placebo). Its lower potency versus carvedilol provides a wider dosing window for fine-tuned receptor blockade in isolated tissue experiments. Procure the racemic mixture—not isolated stereoisomers—when balanced dual antagonism and stereoselective disposition investigation are required.

Molecular Formula C19H25ClN2O3
Molecular Weight 364.9 g/mol
CAS No. 32780-64-6
Cat. No. B193104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabetalol Hydrochloride
CAS32780-64-6
SynonymsAH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate
Molecular FormulaC19H25ClN2O3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl
InChIInChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H
InChIKeyWQVZLXWQESQGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Labetalol Hydrochloride (CAS 32780-64-6): Pharmacological Profile and Procurement Considerations


Labetalol Hydrochloride (CAS 32780-64-6) is a racemic diastereoisomeric mixture that functions as a competitive antagonist at both α1-adrenergic receptors (selective) and β-adrenergic receptors (nonselective) [1]. This dual antagonism enables blood pressure reduction through peripheral vasodilation (α1-blockade) combined with attenuation of reflex tachycardia (β-blockade), distinguishing it mechanistically from pure β-blockers or pure α-blockers [2]. The compound exists as a mixture of four stereoisomers—(R,R), (S,R), (R,S), and (S,S)—each contributing differentially to its overall pharmacological profile [3]. Labetalol Hydrochloride is available in both oral tablet and intravenous injection formulations, with the hydrochloride salt form conferring water solubility suitable for parenteral administration [4].

Why Labetalol Hydrochloride Cannot Be Interchanged with Other Beta-Blockers or Alpha/Beta Antagonists


Substitution of Labetalol Hydrochloride with alternative β-blockers or even other combined α/β-antagonists introduces clinically significant pharmacological divergence due to three factors: (1) its unique stereoisomer composition, where distinct isomers govern α1- versus β-blockade, differs fundamentally from single-isomer agents like dilevalol [1]; (2) the α:β blockade ratio is formulation-dependent, varying from approximately 1:3 (oral) to 1:7 (intravenous), a pharmacokinetic property not shared by carvedilol or other mixed antagonists [2]; and (3) in pregnancy hypertension, labetalol demonstrates outcome benefits—including reduced proteinuria/preeclampsia and fetal/newborn death—that are not consistently observed with methyldopa, nifedipine, or other β-blockers [3]. These differentiating features make direct substitution without quantitative justification problematic for both research reproducibility and clinical protocol adherence.

Quantitative Differentiation Evidence: Labetalol Hydrochloride Versus Comparator Compounds


Stereoisomer-Specific Pharmacodynamic Contribution: Labetalol Versus Dilevalol

Labetalol Hydrochloride's pharmacological activity derives from the combined contributions of four stereoisomers, each with distinct α1- and β-adrenoceptor blocking potencies. In anaesthetized dogs and isolated tissues, the RR stereoisomer acts as a potent, non-selective β-adrenoceptor antagonist with only weak α1-blocking activity, whereas the SR stereoisomer is the most potent α1-adrenoceptor antagonist while also exhibiting similar potency as a β-adrenoceptor antagonist. The RS stereoisomer displays intermediate activity, and the SS stereoisomer is a relatively weak antagonist at both receptor types [1]. In contrast, dilevalol—the isolated RR stereoisomer of labetalol—lacks the α1-blockade contributed by the SR and RS isomers, resulting in a fundamentally different pharmacodynamic profile unsuitable for applications requiring balanced dual antagonism [2].

stereochemistry adrenergic receptor pharmacology structure-activity relationship

Route-Dependent Alpha:Beta Blockade Ratio: Oral Versus Intravenous Labetalol Formulation Differentiation

The ratio of α1- to β-adrenoceptor blockade achieved with Labetalol Hydrochloride is formulation-dependent and route-specific. In human subjects, the estimated α:β blockade ratio is approximately 1:3 following oral administration, but shifts to approximately 1:7 following intravenous administration [1]. This route-dependent pharmacodynamic shift—greater relative β-blockade with IV administration—is not documented for carvedilol or other mixed α/β-antagonists, representing a labetalol-specific property with implications for titration strategies in acute versus chronic settings. Additionally, elimination half-life differs by route: oral administration yields a half-life of 6 to 8 hours, while IV administration results in a shorter half-life of approximately 5.5 hours [2].

pharmacokinetics formulation development route of administration

Potency Relative to Carvedilol: α1- and β-Adrenoceptor Blockade

In a direct comparative study of normal volunteers, carvedilol demonstrated approximately three to five times greater potency than labetalol in blocking both α1- and β-adrenoceptors and in reducing blood pressure [1]. Specifically, carvedilol required serum concentrations of ≥8 ng/mL to antagonize isoproterenol-induced hypotension and tachycardia, whereas labetalol required ≥20 ng/mL—a 2.5-fold difference in effective concentration [2]. For equivalent α-blockade (25% inhibition of phenylephrine pressor effects), carvedilol required a serum concentration of 23 ng/mL compared to 80 ng/mL for labetalol, a 3.5-fold potency difference favoring carvedilol [3]. However, the α-blockade to β-blockade ratio differs between the two agents, with labetalol exhibiting more prominent α1-receptor blockade relative to its β-blockade than carvedilol, contributing to distinct hemodynamic responses [4].

pharmacodynamics receptor antagonism carvedilol comparison

Reduction of Preeclampsia Risk in Pregnancy Hypertension: Labetalol Versus Nifedipine and Methyldopa

A systematic review and network meta-analysis of 72 randomized trials (6,923 women) evaluating oral antihypertensives for nonsevere pregnancy hypertension found that labetalol demonstrated outcomes not consistently observed with comparator agents. Labetalol decreased proteinuria/preeclampsia with an odds ratio (OR) of 0.73 (95% credible interval: 0.54–0.99) compared with placebo/no therapy [1]. In head-to-head indirect comparisons, labetalol reduced proteinuria/preeclampsia compared with methyldopa (OR 0.66; 95% CrI: 0.44–0.99) and compared with calcium channel blockers (OR 0.63; 95% CrI: 0.41–0.96) [2]. Labetalol also decreased fetal/newborn death compared with placebo/no therapy (OR 0.54; 95% CrI: 0.30–0.98) [3]. A separate network meta-analysis reported that labetalol reduced preeclampsia risk with a relative risk (RR) of 0.50 compared with nifedipine, representing a 50% reduction in risk [4]. In contrast, a large target trial emulation (n=6,724) found similar effectiveness and safety between labetalol and nifedipine for a composite outcome including severe preeclampsia/eclampsia (adjusted RR 1.03; 95% CI: 0.96–1.11), indicating that outcome differences may be specific to preeclampsia as an isolated endpoint [5].

pregnancy hypertension preeclampsia maternal-fetal medicine network meta-analysis

Time to Target Blood Pressure in Hypertensive Emergencies of Pregnancy: Intravenous Labetalol Versus Oral Nifedipine

A randomized parallel-group trial (n=104 pregnant women with BP ≥160/110 mmHg) compared intravenous labetalol (20-80 mg every 15 minutes) to oral nifedipine retard (20 mg every 30 minutes) for achieving target blood pressure ≤150/100 mmHg. The mean time to achieve target blood pressure was significantly shorter with IV labetalol (33.85 ± 11.87 minutes) compared to oral nifedipine (48.56 ± 17.36 minutes; P < 0.0001) [1]. This represents a 30.3% reduction in time to blood pressure control (14.71-minute absolute difference). The average number of doses required was lower for nifedipine (1.73 ± 0.63) than for labetalol (2.06 ± 0.67; P < 0.01), though total dose administered was higher for labetalol (70.00 ± 42.57 mg vs 33.71 ± 13.14 mg for nifedipine) [2]. These data establish IV labetalol as the more rapid-acting agent for acute blood pressure reduction in this setting.

hypertensive emergency obstetric critical care acute blood pressure management

Fetal Safety Profile in Pregnancy: Labetalol Versus Other Beta-Blockers

Labetalol is preferentially recommended over other beta-blockers for hypertension in pregnancy, particularly before 28 weeks gestation, due to concerns that alternative beta-blockers may inhibit fetal growth [1]. This class-level differentiation stems from labetalol's combined α1-blockade and partial β2-agonist (intrinsic sympathomimetic) activity, which may mitigate the uteroplacental vasoconstriction and fetal growth restriction associated with pure beta-blockers like atenolol or propranolol [2]. Labetalol exhibits beta2-agonist activity demonstrated in animal models, with minimal beta1-agonist (ISA) activity detected [3]. In a network meta-analysis of pregnancy hypertension trials, labetalol reduced fetal/newborn death (OR 0.54; 95% CrI: 0.30–0.98) compared with placebo/no therapy, whereas this mortality reduction was not consistently demonstrated for other beta-blockers as a class [4]. Additionally, labetalol is not associated with increased small-for-gestational-age (SGA) risk, with an SGA rate of 13% compared to 12% for nifedipine (adjusted RR 0.98; 95% CI: 0.82–1.16) [5].

fetal safety intrauterine growth beta-blocker class comparison

High-Value Application Scenarios for Labetalol Hydrochloride Based on Quantitative Differentiation Evidence


Research on Stereoisomer-Specific Adrenergic Pharmacology

Investigators studying structure-activity relationships of mixed α/β-antagonists should procure racemic Labetalol Hydrochloride rather than the isolated RR stereoisomer (dilevalol) when the research question requires balanced α1- and β-blockade. The differential contributions of the SR, RS, and SS stereoisomers to α1-blockade cannot be replicated by the RR isomer alone, as established by direct tissue and in vivo comparisons [1]. Labetalol's stereoisomer composition (equimolar mixture of four diastereoisomers) also enables investigation of stereoselective disposition phenomena, including the significantly lower (R,R)-labetalol concentrations observed at peak plasma levels following oral administration compared to the other three stereoisomers (p < 0.05) [2].

Acute Hypertensive Emergency Protocols Requiring Rapid Blood Pressure Control

For clinical research protocols or institutional formularies targeting acute blood pressure reduction in obstetric hypertensive emergencies, IV Labetalol Hydrochloride should be prioritized over oral nifedipine based on the 15-minute faster time to target blood pressure (33.85 vs 48.56 minutes; P < 0.0001) [1]. Additionally, the α:β blockade ratio of approximately 1:7 with IV administration provides predominantly β-blockade with sufficient α-blockade to prevent reflex tachycardia—a hemodynamic profile distinct from pure β-blockers and not achievable with oral labetalol (α:β ratio ≈ 1:3) [2].

Pregnancy Hypertension Research Targeting Preeclampsia and Fetal Outcomes

Research protocols investigating interventions to reduce preeclampsia or fetal/newborn mortality in hypertensive pregnancies should specify Labetalol Hydrochloride as the antihypertensive agent of choice. Network meta-analysis data demonstrate that labetalol reduces proteinuria/preeclampsia compared with methyldopa (OR 0.66) and calcium channel blockers (OR 0.63), and reduces fetal/newborn death compared with placebo (OR 0.54) [1]. The 50% reduction in preeclampsia risk relative to nifedipine (RR 0.50) further supports labetalol selection when preeclampsia prevention is a primary endpoint [2]. The compound's favorable fetal safety profile, including absence of growth restriction signal and partial β2-agonist activity, provides additional justification for its use in studies enrolling pregnant subjects across all gestational ages [3].

Preclinical Pharmacology Studies Requiring Fine Dose Titration of Mixed Adrenergic Blockade

Investigators requiring precise dose-response characterization of mixed α/β-adrenergic blockade should consider Labetalol Hydrochloride over carvedilol. Carvedilol's 3-5× greater potency necessitates smaller absolute doses that may limit titration granularity in preclinical models [1]. Labetalol's lower potency—requiring serum concentrations of 80 ng/mL for 25% α-blockade compared to 23 ng/mL for carvedilol—provides a wider dosing window for achieving intermediate levels of receptor blockade [2]. This property is particularly valuable in isolated tissue or organ bath experiments where fine control over antagonist concentration is methodologically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Labetalol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.